2-(Pyrimidin-2-yl)butan-2-amine
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Overview
Description
2-(Pyrimidin-2-yl)butan-2-amine is a chemical compound that belongs to the class of amines. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by a pyrimidine ring attached to a butan-2-amine moiety, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-(Pyrimidin-2-yl)butan-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
This compound acts as an inhibitor of PLK4 . The compound interacts with PLK4, inhibiting its activity and thus disrupting the process of centriole duplication . This disruption can lead to a halt in cell division, making the compound a potential anticancer agent .
Biochemical Pathways
The inhibition of PLK4 affects the centriole duplication pathway . Centrioles are crucial components of the cell’s cytoskeleton and play a key role in cell division. By inhibiting PLK4, this compound disrupts the normal process of cell division, potentially leading to cell death .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, this compound exhibits good plasma stability and liver microsomal stability . This suggests that the compound has a long half-life in the body, which could contribute to its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of cell division due to the disruption of centriole duplication . This can lead to cell death, particularly in cancer cells where PLK4 is overexpressed . Therefore, the compound has potential value in the research of PLK4-targeted anticancer drugs .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some pyrimidine derivatives have been found to exhibit antiproliferative activity against certain cancer cells . Whether 2-(Pyrimidin-2-yl)butan-2-amine has similar effects on cell function, signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)butan-2-amine typically involves the reaction of pyrimidine derivatives with appropriate amine precursors. One common method involves the reaction of tert-butyl [2,2-dimethyl-1-(pyrimidin-2-yl)propyl]carbamate with concentrated hydrochloric acid in methanol to yield 2,2-dimethyl-1-(pyrimidin-2-yl)propan-1-amine . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring or the amine moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(Pyrimidin-2-yl)butan-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential anti-fibrotic activity, as it has been shown to inhibit the expression of collagen in vitro.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
2-(Pyrimidin-2-yl)butan-2-amine can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and biological activities.
2-Aminopyrimidine derivatives: These compounds have a similar amine moiety but may exhibit different pharmacological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
2-pyrimidin-2-ylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-8(2,9)7-10-5-4-6-11-7/h4-6H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPXUKAGICIJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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